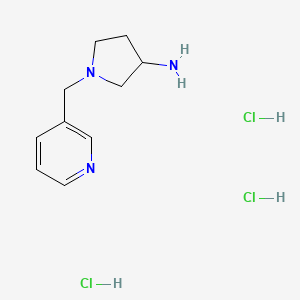

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHLAYAUMYMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrolidine derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reaction.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to modify the functional groups on the compound.

Common Reagents and Conditions: Common reagents include iodine, TBHP, and various solvents like toluene and ethyl acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyridine or pyrrolidine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.

Industry: The compound’s multifunctional properties make it suitable for applications in material science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent cellular responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Backbone Flexibility: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the 6-membered piperidine in ’s analog. This may influence binding to biological targets, such as receptors or enzymes.

Substituent Effects :

- The pyridin-3-ylmethyl group in the target compound provides hydrogen-bonding capability, while cyclopentyl substituents () increase lipophilicity, possibly improving blood-brain barrier penetration.

- Phosphonate derivatives () exhibit antimicrobial activity but lack the hydrochloride salt form, suggesting lower solubility than the trihydrochloride target.

Salt Form and Solubility :

- Trihydrochloride salts (target compound, ) generally exhibit higher water solubility than dihydrochloride () or free-base analogs (). This is critical for formulation in aqueous-based pharmaceuticals.

Pharmacological and Industrial Relevance

- CNS Applications : Piperidine/pyrrolidine derivatives () are common in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier.

- Safety Profile : Dihydrochloride and trihydrochloride salts () require standard precautions for corrosive substances, including PPE and proper ventilation.

Biological Activity

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring and a pyrrolidine moiety, contributing to its unique chemical properties. The presence of the trihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound appears to involve several key mechanisms:

- Receptor Binding : Similar compounds have demonstrated binding affinity to various receptors, including histamine receptors and other G-protein coupled receptors (GPCRs) . This suggests that the compound may modulate neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways, affecting cellular responses and metabolic processes. For instance, compounds with similar structures have been shown to inhibit serine/threonine-protein kinases, which are crucial in cell cycle regulation and apoptosis .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown significant activity against non-small cell lung cancer (NSCLC) models, where it inhibited tumor growth in xenograft studies .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H1975 | 5.2 | Significant growth inhibition |

| PC9 | 4.8 | Moderate growth inhibition |

| HCC827 | 6.0 | Minimal growth inhibition |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. It may interact with beta-secretase enzymes, which play a role in amyloid plaque formation .

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to reduced tumor size in NSCLC without significant toxicity, suggesting a favorable therapeutic window .

- Pharmacokinetics : Research on pharmacokinetic profiles indicated that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridine derivatives are often functionalized via trifluoromethylation or alkylation under inert atmospheres using polar aprotic solvents (e.g., DMSO) to stabilize intermediates. Catalysts like palladium or copper may optimize cross-coupling steps. Post-synthesis, trihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

- Key Variables : Temperature (40–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact purity (>95% by HPLC) and yield (typically 60–80%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : - and -NMR confirm proton environments (e.g., pyridine ring protons at δ 8.3–8.5 ppm, pyrrolidine NH at δ 1.8–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 238.1 for the free base) and fragmentation patterns .

- X-ray Diffraction : Single-crystal XRD resolves stereochemistry and salt formation (Cl counterion positions) .

Q. What stability considerations are critical for handling and storage?

- Stability Profile : The trihydrochloride salt enhances hygroscopicity; store at -20°C in airtight, desiccated containers. Degradation occurs >60°C or in aqueous solutions at pH >7, forming free base impurities. Use inert gas (N) purging during long-term storage .

Advanced Research Questions

Q. How can discrepancies in biological activity data be resolved when testing this compound in enzyme inhibition assays?

- Troubleshooting Framework :

- Buffer Compatibility : Verify assay buffer pH (e.g., Tris-HCl vs. phosphate buffers) to prevent salt dissociation.

- Counterion Interference : Use dialysis or ion-exchange chromatography to isolate the free base if Cl ions interfere with target enzymes .

- Dose-Response Curves : Perform IC validation across ≥3 independent replicates to address variability caused by solubility limits (reported solubility: 15–20 mg/mL in water) .

Q. What computational strategies predict the compound’s binding affinity to CNS targets (e.g., serotonin receptors)?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT, PDB 6WGT) to model interactions. Focus on hydrogen bonding with pyridine N and steric fit within the pyrrolidine ring .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .

Q. How does stereochemistry at the pyrrolidine C3 position affect pharmacokinetic properties?

- Chiral Analysis :

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to isolate enantiomers .

- In Vivo PK : Compare AUC and clearance rates in rodent models. For example, (S)-enantiomers show 2–3× higher bioavailability due to reduced hepatic metabolism .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

- Optimization Protocols :

- Protecting Groups : Use Boc or Fmoc on the pyrrolidine amine to prevent unwanted alkylation .

- Catalyst Screening : Test Pd(OAc)/XPhos systems for Suzuki-Miyaura couplings to minimize homocoupling byproducts .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

- Solubility Studies :

- Phase Diagrams : Construct ternary plots (compound/solvent/anti-solvent) to identify optimal crystallization conditions.

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) for in vitro assays, noting that >10% DMSO may denature proteins .

Safety and Compliance

Q. What PPE and engineering controls are mandatory for handling this compound?

- Safety Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder weighing (dust exposure limit: <1 mg/m) .

- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.